N-(3-chlorophényl)-2-cyanoacétamide

Vue d'ensemble

Description

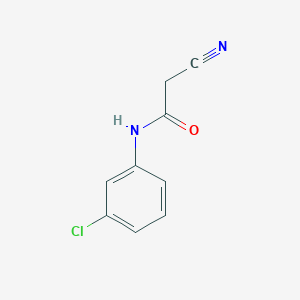

N-(3-chlorophenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a cyano group (-CN) and an amide group (-CONH2) attached to a 3-chlorophenyl ring

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : N-(3-chlorophenyl)-2-cyanoacetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly noted for its role in creating heterocyclic compounds essential for drug development .

Biology

- Biological Activity : Research indicates that this compound and its derivatives exhibit diverse biological activities, including potential antimicrobial and anticancer properties. Studies have focused on its ability to interact with cellular targets, influencing cell signaling pathways and gene expression .

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic applications, particularly as a precursor in drug development. Its interaction with biological targets suggests it may have potential as a chemotherapeutic agent due to its ability to modulate enzyme activities .

Industry

- Specialty Chemicals Production : N-(3-chlorophenyl)-2-cyanoacetamide is utilized in the production of specialty chemicals and advanced materials, contributing to various industrial applications, particularly in the synthesis of high-performance materials .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Pharmaceuticals, agrochemicals |

| Biology | Investigated for biological activities | Antimicrobial, anticancer |

| Medicine | Precursor for drug development | Chemotherapeutic agents |

| Industry | Production of specialty chemicals | Advanced materials |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of N-(3-chlorophenyl)-2-cyanoacetamide derivatives in vitro. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer drug.

Case Study 2: Enzyme Interaction

Research investigating the interaction of N-(3-chlorophenyl)-2-cyanoacetamide with specific enzymes revealed that it can inhibit certain enzymatic activities, impacting metabolic pathways crucial for cell survival. This property positions the compound as a candidate for therapeutic interventions targeting metabolic diseases.

Mécanisme D'action

Target of Action

N-(3-chlorophenyl)-2-cyanoacetamide is a chemical compound that is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) . CCCP is known to inhibit oxidative phosphorylation . Therefore, it’s plausible that N-(3-chlorophenyl)-2-cyanoacetamide may have a similar target of action.

Mode of Action

CCCP acts as a protonophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . It essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally . Given the structural similarity, N-(3-chlorophenyl)-2-cyanoacetamide may have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by CCCP involve the electron transport chain and oxidative phosphorylation . By disrupting the proton gradient, CCCP interferes with the production of ATP, a crucial molecule for energy transfer within cells . N-(3-chlorophenyl)-2-cyanoacetamide may affect similar biochemical pathways.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

The result of CCCP’s action is the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis . N-(3-chlorophenyl)-2-cyanoacetamide may have similar effects.

Analyse Biochimique

Biochemical Properties

N-(3-chlorophenyl)-2-cyanoacetamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been observed to interact with the enzyme CIPC hydrolase, which is involved in the degradation of the herbicide chlorpropham . The compound also interacts with 3-chloroaniline dioxygenase, an enzyme that catalyzes the incorporation of molecular oxygen .

Cellular Effects

The effects of N-(3-chlorophenyl)-2-cyanoacetamide on cells are diverse. It has been observed to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), which plays a role in liver fibrosis .

Molecular Mechanism

N-(3-chlorophenyl)-2-cyanoacetamide exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the level of TGF-1 and Smad2/3 phosphorylation by blocking the expression of iNOS .

Dosage Effects in Animal Models

The effects of N-(3-chlorophenyl)-2-cyanoacetamide vary with different dosages in animal models

Metabolic Pathways

N-(3-chlorophenyl)-2-cyanoacetamide is involved in several metabolic pathways. It interacts with enzymes such as CIPC hydrolase and 3-chloroaniline dioxygenase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-cyanoacetamide typically involves the reaction of 3-chloroaniline with cyanoacetic acid or its derivatives. One common method is the condensation reaction between 3-chloroaniline and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-2-cyanoacetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chlorophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Reduction: Reduction of the cyano group can produce primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Various substituted amides and nitriles.

Hydrolysis: 3-chlorobenzoic acid and cyanoacetamide.

Reduction: 3-chlorophenylacetamide and primary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-chlorophenyl)-2-cyanoacetamide

- N-(4-chlorophenyl)-2-cyanoacetamide

- N-(3-chlorophenyl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-cyanoacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.

Activité Biologique

N-(3-chlorophenyl)-2-cyanoacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

N-(3-chlorophenyl)-2-cyanoacetamide features a cyano group (-CN) and an amide group (-CONH2) attached to a 3-chlorophenyl ring. Its molecular formula is C9H8ClN3O, and it is characterized by the following structural attributes:

- Functional Groups : Cyano and amide groups contribute to its reactivity.

- Solubility : Moderately soluble in polar solvents, which aids in biological assays.

N-(3-chlorophenyl)-2-cyanoacetamide exhibits its biological effects through several mechanisms:

- Protonophoric Activity : Similar to compounds like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), it may act as a protonophore, disrupting mitochondrial function and inducing apoptosis in cancer cells .

- Enzyme Interaction : The compound interacts with various enzymes, influencing key metabolic pathways. It has been shown to affect cell signaling pathways and gene expression.

- Cellular Metabolism : Alters cellular metabolism by impacting oxidative phosphorylation processes, leading to increased reactive oxygen species (ROS) production which can induce cell death.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of N-(3-chlorophenyl)-2-cyanoacetamide against various bacterial and fungal strains:

- Bacterial Activity : The compound has demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), utilizing disc diffusion methods for assessment .

- Fungal Activity : It also shows antifungal properties against strains such as Aspergillus flavus and Candida albicans through agar diffusion assays .

Anticancer Activity

The anticancer potential of N-(3-chlorophenyl)-2-cyanoacetamide has been explored in several cancer cell lines:

- Cell Lines Studied : Research indicates that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial integrity .

- Dosage Effects : The efficacy varies with dosage, where lower concentrations may promote cell survival while higher concentrations lead to increased cell death due to mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of N-(3-chlorophenyl)-2-cyanoacetamide:

Pharmacokinetics

The pharmacokinetic profile suggests that N-(3-chlorophenyl)-2-cyanoacetamide may be well-absorbed and distributed throughout the body, with metabolism primarily occurring in the liver. Excretion is expected through renal pathways, similar to other compounds containing cyano and amide functionalities.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGKLDZJAHYJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350451 | |

| Record name | N-(3-chlorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-12-2 | |

| Record name | N-(3-chlorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.